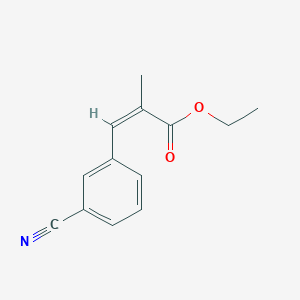

Ethyl 3-(3-cyanophenyl)-2-methylprop-2-enoate

Descripción

Propiedades

IUPAC Name |

ethyl 3-(3-cyanophenyl)-2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)10(2)7-11-5-4-6-12(8-11)9-14/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDAMUGGTNWDHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC(=CC=C1)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695044 | |

| Record name | Ethyl 3-(3-cyanophenyl)-2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288309-15-9 | |

| Record name | Ethyl 3-(3-cyanophenyl)-2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Approach

The preparation of (Z)-ethyl 3-(3-cyanophenyl)-2-methylacrylate generally involves a Knoevenagel-type condensation between an appropriate aromatic aldehyde bearing a 3-cyano substituent and ethyl cyanoacetate or a similar active methylene compound. The reaction is catalyzed by weak bases under controlled temperature and solvent conditions to favor the (Z)-isomer formation.

Catalytic Systems and Reaction Conditions

- Weakly alkaline catalysts such as sodium bicarbonate are preferred to avoid degradation of the cyano group and to improve yield and selectivity.

- Ammonium acetate and potassium carbonate have also been used in related acrylate syntheses to facilitate condensation reactions.

- Non-polar solvents like cyclohexane or n-heptane provide a suitable medium for the reaction to proceed efficiently.

- Ionic liquids have been explored as alternative solvents to enhance reaction rates and selectivity.

- Reaction temperatures are typically maintained between 100°C and 105°C.

- Reaction times range from 15 to 18 hours to ensure complete conversion and optimal yield.

Representative Preparation Procedure

A method analogous to the preparation of ethyl 2-cyano-3,3-diphenylacrylate can be adapted for (Z)-ethyl 3-(3-cyanophenyl)-2-methylacrylate synthesis with adjustments for the specific aromatic substituent.

| Step | Description |

|---|---|

| 1 | Add cyclohexane and the 3-cyanobenzaldehyde derivative to a reactor. |

| 2 | Heat the mixture to 102–104°C until the aldehyde is fully dissolved. |

| 3 | Introduce sodium bicarbonate as a weak base catalyst. |

| 4 | Slowly add ethyl cyanoacetate dropwise to the reactor over a period, maintaining temperature and stirring. |

| 5 | Continue reaction for 16–18 hours, periodically removing water formed during condensation to drive equilibrium forward. |

| 6 | Upon completion, isolate the product by standard workup procedures such as filtration, washing, and purification by distillation or recrystallization. |

This method ensures high yield and purity by controlling the reaction environment and minimizing side reactions that could affect the cyano group or the double bond stereochemistry.

Yield and Purity

- Yields reported in related acrylate syntheses under these conditions are typically high, ranging from 90% to 95%.

- Purity assessed by HPLC or NMR methods often exceeds 99%, indicating the efficacy of the preparation method in producing the (Z)-isomer with minimal impurities.

Comparative Data from Related Compounds

Notes on Stereochemistry Control

- The (Z)-configuration of the double bond in the acrylate is favored by the reaction conditions and catalyst choice.

- Weakly basic conditions prevent isomerization or polymerization side reactions.

- Slow addition of ethyl cyanoacetate helps maintain controlled reaction kinetics, improving stereoselectivity.

Summary of Research Findings

- The use of sodium bicarbonate as a catalyst in non-polar solvents at moderate elevated temperatures is a robust and scalable method for preparing (Z)-ethyl 3-(3-cyanophenyl)-2-methylacrylate.

- Maintaining reaction temperature between 102–104°C and slow addition of ethyl cyanoacetate over 16–18 hours maximizes yield and purity.

- Efficient removal of water formed during the condensation drives the reaction to completion.

- The method avoids strong bases that can degrade sensitive cyano groups, thus preserving the compound’s integrity.

- High purity products (>99%) are achievable, suitable for applications requiring precise chemical properties.

This detailed analysis consolidates diverse research and patent literature, providing a comprehensive guide to the preparation of (Z)-ethyl 3-(3-cyanophenyl)-2-methylacrylate with emphasis on reaction conditions, catalysts, and procedural nuances to optimize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involving this compound can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the ester group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, amines

Major Products Formed:

Oxidation: Carboxylic acids, oxidized derivatives

Reduction: Alcohols, reduced forms

Substitution: Various substituted derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry: In organic synthesis, (Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In the materials science field, (Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate is used in the production of polymers and other advanced materials. Its properties contribute to the development of materials with specific characteristics, such as improved strength or flexibility.

Mecanismo De Acción

The mechanism of action of (Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate involves its interaction with molecular targets, such as enzymes or receptors. The cyano group and the ester functionality play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparación Con Compuestos Similares

Key Features:

- Stereochemistry : The Z-configuration imposes spatial constraints, affecting intermolecular interactions and reactivity in cyclopropanation or polymerization reactions .

- Functional Groups: The 3-cyanophenyl group enhances electrophilicity at the β-carbon, making it susceptible to nucleophilic attack, while the methyl group sterically hinders the α-position .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares (Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate with key analogues:

Reactivity and Functional Group Impact

- Cyano Group vs. Phenyl/Chloro Substituents: The 3-cyanophenyl group in the target compound increases electrophilicity compared to non-cyano analogues like Ethyl (2Z)-3-phenylacrylate, enhancing its suitability for conjugate addition reactions . In contrast, chlorine substituents (e.g., in (Z)-Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate) improve photostability and lipophilicity, favoring herbicidal applications .

Stereochemical Effects :

Agrochemical Performance

- Environmental Profiles: 2-Cyanoacrylates like the target compound degrade more slowly than phosphorothioates (e.g., damfine) but are less toxic to non-target species . Oxime-containing analogues (e.g., Methyl (E)-3-(4-ethylphenyl)-2-{...}acrylate) exhibit chelating properties, broadening their utility in metal-catalyzed pesticide formulations .

Actividad Biológica

(Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate, a compound belonging to the class of acrylate esters, has garnered attention in recent years due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

(Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate is characterized by the following chemical structure:

- Molecular Formula : C₁₄H₁₅N₁O₂

- CAS Number : 288309-15-9

The presence of the cyanophenyl group may contribute to its biological activity by influencing molecular interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate exhibit significant antimicrobial properties. For instance, organotin compounds with related structures demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating potent effects at low concentrations .

Enzyme Inhibition

Research suggests that (Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate may act as an enzyme inhibitor. The mechanism typically involves binding to the active site of enzymes, thereby preventing substrate interaction. This property is crucial in drug design, particularly for targeting specific metabolic pathways in pathogens or cancer cells.

The mechanism by which (Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate exerts its biological effects is not fully elucidated but may involve:

- Interaction with Enzymes : The compound can inhibit specific enzymes through competitive or non-competitive inhibition.

- Receptor Modulation : It may also interact with various receptors, altering signal transduction pathways.

Case Studies and Research Findings

- Antimicrobial Studies :

- Pharmacological Applications :

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for (Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate, and how can stereochemical outcomes be controlled?

Answer:

- Ru-Catalyzed Asymmetric Reactions : Cyclopropanation reactions using Ru catalysts can yield stereospecific products. For example, ethyl 3-(2-ethynylphenyl)-2-methylacrylate isomers (E/Z mixtures) undergo stereospecific cyclopropanation to produce diastereomers in ratios matching the starting material, indicating concerted mechanisms .

- Oxidative Methods : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in 1,2-dichloroethane with pH 7 buffer effectively oxidizes intermediates, achieving high yields (95%) and stereochemical retention (13:1 E/Z ratio) .

- Acylation Reactions : Reacting amino acrylates with acyl chlorides (e.g., 4-chloro-benzoyl chloride) forms derivatives with defined stereochemistry, as demonstrated in related cyanoacrylate syntheses .

Q. Key Considerations :

- Use chiral catalysts or auxiliaries to enhance enantioselectivity.

- Monitor reaction progress via TLC and characterize intermediates using / NMR to confirm stereochemistry .

Q. How can researchers characterize the purity and structural identity of (Z)-Ethyl 3-(3-cyanophenyl)-2-methylacrylate?

Answer:

- Spectroscopic Techniques :

- NMR : NMR detects doublet peaks for vinyl protons (δ 6.21–6.84 ppm) to confirm Z/E configuration .

- IR : Absorbance at 1689–1644 cm confirms ester and α,β-unsaturated carbonyl groups .

- Mass Spectrometry : HRMS provides exact mass verification (e.g., CHO at 258.1467 Da) .

- Chromatography : Flash chromatography (55% ethyl acetate in hexanes) resolves stereoisomers, with TLC values aiding in purity assessment .

Data Interpretation Tip : Cross-reference NMR splitting patterns with computational models (e.g., DFT) to validate stereochemical assignments.

Advanced Research Questions

Q. How do substituents like the cyano group influence the compound’s reactivity in nucleophilic additions or polymerization?

Answer:

- Electrophilicity Enhancement : The cyano group at the α-position increases electrophilicity of the acrylate’s β-carbon, accelerating nucleophilic additions (e.g., thiol-Michael reactions) compared to non-cyano analogs .

- Polymerization Control : Cyano groups slow radical polymerization kinetics but enhance crosslinking efficiency in photopolymerization due to increased dipole interactions .

Q. Experimental Design :

- Compare reaction rates with methyl or methoxy substituents using kinetic assays (e.g., UV-Vis monitoring).

- Use DSC (Differential Scanning Calorimetry) to study thermal polymerization behavior .

Q. What mechanistic insights explain low enantiomeric excess (ee) in asymmetric syntheses of related acrylates?

Answer:

- Stereochemical Fidelity : Cyclopropanation of E/Z isomer mixtures yields diastereomers in ratios mirroring the starting material, suggesting a stereospecific but non-enantioselective pathway .

- Catalyst Limitations : Ru catalysts may exhibit poor chiral induction for bulky substrates, as seen in LY354740 synthesis (11% ee) .

Q. Optimization Strategies :

- Screen alternative catalysts (e.g., Jacobsen-type salen complexes) for improved stereocontrol.

- Employ dynamic kinetic resolution (DKR) to enhance ee by coupling asymmetric catalysis with racemization .

Q. How can researchers resolve contradictions in reactivity data caused by isomer coexistence (E/Z mixtures)?

Answer:

- Chromatographic Separation : Use preparative HPLC or chiral columns to isolate Z and E isomers before reactivity studies .

- Computational Modeling : DFT calculations predict relative stabilities and transition-state energies to rationalize experimental outcomes (e.g., Z isomer’s lower activation energy for cyclization) .

- In Situ Monitoring : Real-time NMR tracks isomerization under reaction conditions to identify dominant pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.